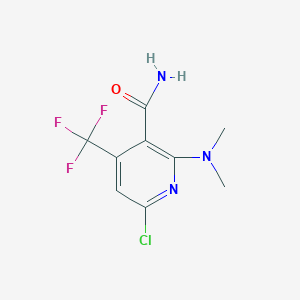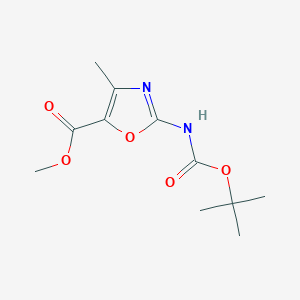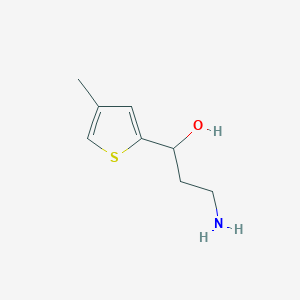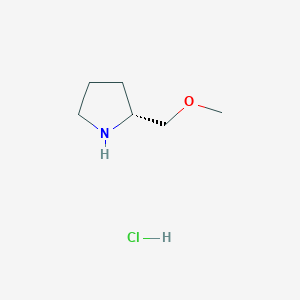
2-Chloro-4-(2-methylpropoxy)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(2-methylpropoxy)pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position and a 2-methylpropoxy group at the 4th position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(2-methylpropoxy)pyridine” include a molecular weight of 185.65 g/mol . More detailed properties were not found in the search results.
Aplicaciones Científicas De Investigación
-
Synthesis of Imidazo[4,5-b]pyridine Derivatives
- Application : 2-Chloro-3-nitropyridine, which can be derived from 2-Chloro-4-(2-methylpropoxy)pyridine, is used in the synthesis of imidazo[4,5-b]pyridine derivatives. These derivatives have a broad spectrum of bioactivities and are important in medicinal chemistry .
- Method : The synthesis involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .
- Results : The method is efficient, clean, and simple, and it allows for the synthesis of functionalized imidazo[4,5-b]pyridines with only one chromatographic purification step .
-
Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines (TFMP), which can be synthesized from 2-Chloro-4-(2-methylpropoxy)pyridine, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
- Method : The synthesis of TFMP derivatives involves a vapor-phase reaction .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of 2,6-Dichloropyridine
- Application : When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine . This compound is used as an intermediate in many chemical reactions .
- Method : The synthesis involves combining pyridine with chlorine in a single process . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
- Results : The method allows for the production of 2,6-dichloropyridine in good yield .
-
Synthesis of Pyridine Derivatives
- Application : When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . These derivatives are used in the development of pharmaceuticals .
- Method : The synthesis involves the addition of nucleophiles to 2-Chloropyridine .
- Results : The method allows for the production of a variety of pyridine derivatives .
-
- Application : 2-Chloro-5-(trifluoromethyl)pyridine, which can be derived from 2-Chloro-4-(2-methylpropoxy)pyridine, is a key intermediate for the synthesis of fluazifop-butyl . Fluazifop-butyl is a selective herbicide used for post-emergence control of annual and perennial grasses .
- Method : The synthesis involves a vapor-phase reaction .
- Results : Fluazifop-butyl was the first trifluoromethylpyridine (TFMP) derivative introduced to the agrochemical market .
-
Synthesis of Disopyramide and Chlorphenamine
- Application : 2-Chloropyridine, which can be derived from 2-Chloro-4-(2-methylpropoxy)pyridine, is used in the synthesis of disopyramide and chlorphenamine . Disopyramide is an antiarrhythmic medication used to treat and prevent a number of types of irregular heartbeats . Chlorphenamine is an antihistamine used to treat allergic conditions such as hay fever or urticaria .
- Method : The synthesis involves combining pyridine with chlorine in a single process .
- Results : The method allows for the production of disopyramide and chlorphenamine in good yield .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGGVWKNWDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylpropoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)






![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)

